(S)-4,4,4-Trifluoro-3-hydroxybutyric acid
Overview
Description
(S)-4,4,4-Trifluoro-3-hydroxybutyric acid is a compound of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The compound is characterized by the presence of a trifluoromethyl group and a hydroxyl group on a four-carbon butyric acid backbone.
Synthesis Analysis
The synthesis of related fluorinated compounds has been demonstrated in several studies. For instance, a practical asymmetric synthetic route to a derivative of (S)-4,4,4-trifluoro-3-hydroxybutyric acid, specifically 4,4,4-trifluoro-3-hydroxybutyrophenone, was achieved using a heterochiral crystallization method followed by a Baeyer-Villiger oxidation reaction . This method showcases the potential for synthesizing (S)-4,4,4-trifluoro-3-hydroxybutyric acid through similar asymmetric routes, which are crucial for producing compounds with the desired stereochemistry for biological applications.
Molecular Structure Analysis
The molecular structure of fluorinated compounds often exhibits unique characteristics due to the presence of fluorine atoms. For example, a related compound, 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid, shows near Cs symmetry with the carboxyl group nearly coplanar with the C-OH moiety, and an intramolecular O-H...O hydrogen bond . This suggests that (S)-4,4,4-trifluoro-3-hydroxybutyric acid may also exhibit specific conformational features due to the influence of the trifluoromethyl group.
Chemical Reactions Analysis
Fluorinated hydroxy acids can participate in various chemical reactions, particularly those involving their functional groups. The hydroxyl and carboxyl groups are reactive sites that can undergo transformations such as esterification, amidation, and oxidation. The synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, involved a highly diastereoselective cyanohydrin formation, indicating the potential for (S)-4,4,4-trifluoro-3-hydroxybutyric acid to be used in the synthesis of biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-4,4,4-trifluoro-3-hydroxybutyric acid can be inferred from studies on similar compounds. For example, the study of poly[(R)-3-hydroxybutyric] acid using 13C NMR and infrared spectroscopy revealed insights into the crystalline and amorphous phases of the material . Such analyses are important for understanding the behavior of (S)-4,4,4-trifluoro-3-hydroxybutyric acid in different environments and could inform its storage, handling, and application in various chemical processes.
Scientific Research Applications
Biopolymer Synthesis and Biosynthesis from Methane
(S)-4,4,4-Trifluoro-3-hydroxybutyric acid is studied for its potential in the biosynthesis of biopolymers. For example, 4-Hydroxybutyric acid, a related compound, has been used in the engineered synthesis of P(3-hydroxybutyrate-co-4-hydroxybutyrate) copolymer from methane, showcasing its utility in developing sustainable bioplastics (Nguyen & Lee, 2021).
Chemical Structure and Properties
Studies on the chemical structure and properties of (S)-4,4,4-Trifluoro-3-hydroxybutyric acid have been conducted to understand its behavior in various environments. For instance, its crystallization and hydrogen bonding characteristics have been explored, which is crucial for its application in synthesis and material science (Betz, Gerber, & Schalekamp, 2011).
Synthesis Methods
The development of efficient synthesis methods for (S)-4,4,4-Trifluoro-3-hydroxybutyric acid is a significant area of research. A study by Ishii et al. (2002) describes a practical asymmetric synthetic route to this compound, which is important for its production and availability for further applications (Ishii, Kanai, Higashiyama, & Mikami, 2002).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and other safety-related properties. Material Safety Data Sheets (MSDS) are a valuable resource for this information.
Future Directions
This involves understanding the current state of research on the compound and identifying potential future research directions. This could include new synthetic methods, new reactions, potential applications, and so on.
For a specific compound like “(S)-4,4,4-Trifluoro-3-hydroxybutyric acid”, you would need to consult the relevant scientific literature or databases to gather this information. Please note that not all compounds will have information available for all of these categories, especially if they are less studied or not widely recognized.
properties
IUPAC Name |
(3S)-4,4,4-trifluoro-3-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQMUMZEQLWJRC-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(F)(F)F)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4,4,4-Trifluoro-3-hydroxybutyric acid | |
CAS RN |
128899-79-6 | |
Record name | (3S)-3-Hydroxy-4,4,4-trifluorobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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